2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-fluorophenyl)-1-ethanone
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Description
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-fluorophenyl)-1-ethanone is a useful research compound. Its molecular formula is C11H7Cl2FN2O and its molecular weight is 273.09. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
The compound 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-fluorophenyl)-1-ethanone belongs to a broader class of 2,4,5-trisubstituted-1H-imidazoles, which have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds are created through a series of reactions starting from acid chloride preparation, leading to various ethanone derivatives. The ethanone derivatives have shown effectiveness against bacteria such as E. coli and S. aureus, and fungi like C. albicans and C. fumigatus, suggesting potential pharmaceutical applications in combating microbial infections (Sawant et al., 2011).
Anticonvulsant Activity
The exploration of novel (thio)semicarbazone derivatives of arylalkylimidazole, closely related to the this compound structure, has demonstrated significant anticonvulsant activity. These compounds were synthesized and evaluated against seizures in models like maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ). Notably, certain derivatives were identified as highly effective in preventing MES-induced seizures, highlighting the potential of these compounds in developing new anticonvulsant drugs (Çalış et al., 2011).
Corrosion Inhibition
Imidazole derivatives, including structures similar to this compound, have been studied for their corrosion inhibition properties on carbon steel in acidic media. These studies reveal that the presence of imidazole rings significantly enhances the corrosion resistance, making these compounds promising candidates for industrial applications to protect metals from corrosive environments (Costa et al., 2021).
Fluorescence Properties
The compound's structural framework is conducive to modifications that can result in materials with distinct fluorescence properties. Research into similar molecular structures has led to the development of fluorescent probes and materials, demonstrating the utility of such compounds in creating sensors and other applications that require fluorescence-based detection (Danko et al., 2012).
Heme Oxygenase Inhibition
Studies focusing on the inhibition of heme oxygenases have highlighted the potential of imidazole-based compounds, including those structurally related to this compound. These inhibitors are of interest for their therapeutic implications in diseases where modulation of heme oxygenase activity is beneficial (Roman et al., 2010).
Properties
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)-1-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FN2O/c12-10-11(13)16(6-15-10)5-9(17)7-1-3-8(14)4-2-7/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXQXVHPSPOQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=NC(=C2Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.